(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol
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Overview
Description
(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[410]heptane-1,2,3,4,5,6-hexaol is a complex organic compound characterized by its unique bicyclic structure and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its multiple hydroxyl groups allow it to interact with various biomolecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic heptane derivatives with multiple hydroxyl groups, such as:
- (1R,2S,3R,4R,5S,6S)-Bicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol
- (1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-pentaol
Uniqueness
What sets (1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol apart is its specific stereochemistry and the presence of six hydroxyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16O6 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(1S,2S,3R,4R,5S,6R)-7,7-dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C9H16O6/c1-7(2)8(14)5(12)3(10)4(11)6(13)9(7,8)15/h3-6,10-15H,1-2H3/t3-,4-,5+,6+,8-,9+/m1/s1 |
InChI Key |
VDCUMUFWPBCXLM-LIMOOSGTSA-N |
Isomeric SMILES |
CC1([C@@]2([C@]1([C@H]([C@@H]([C@H]([C@@H]2O)O)O)O)O)O)C |
Canonical SMILES |
CC1(C2(C1(C(C(C(C2O)O)O)O)O)O)C |
Origin of Product |
United States |
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